6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
Overview
Description
6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.
Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the triazine ring is replaced by the morpholino moiety.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring: The trifluoromethyl-substituted phenyl ring can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups or the triazine core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the triazine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, amines, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine or phenyl rings.
Scientific Research Applications
6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
5-Morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine: Lacks the methyl group, which can influence its reactivity and interactions.
6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine: Lacks the morpholino group, which can alter its solubility and biological activity.
Uniqueness
6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is unique due to the presence of all three functional groups: the methyl group, the morpholino group, and the trifluoromethyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical properties, such as enhanced stability, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c1-10-14(22-5-7-23-8-6-22)19-13(21-20-10)11-3-2-4-12(9-11)15(16,17)18/h2-4,9H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMNVDVTZLPRRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326656 | |
Record name | 4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819680 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339103-67-2 | |
Record name | 4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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